molecular formula C19H24N4O3S B2354743 Ethyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)piperidine-1-carboxylate CAS No. 1286699-31-7

Ethyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)piperidine-1-carboxylate

Cat. No.: B2354743
CAS No.: 1286699-31-7
M. Wt: 388.49
InChI Key: IKKQAURNZOKBRV-UHFFFAOYSA-N
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Description

Benzothiazole and imidazole are both important heterocyclic compounds . Benzothiazole derivatives have shown promising results in the development of new anti-tubercular compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It has become an important synthon in the development of new drugs .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The synthesis of benzothiazole derivatives involves various chemical reactions. For instance, Sahoo and co-workers synthesized a variety of new analogues by combining 1,3,4-oxadiazole and benzo[d]thiazole via Mannich reaction under conventional heating and improved microwave irradiations .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Inhibition of Mycobacterium tuberculosis

A significant application of Ethyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)piperidine-1-carboxylate derivatives is in the development of novel Mycobacterium tuberculosis GyrB inhibitors. These compounds, synthesized from aryl thioamides, have shown activity in inhibiting Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, indicating potential for antituberculosis treatments without cytotoxicity at evaluated concentrations (Jeankumar et al., 2013).

Antibacterial and Antifungal Properties

Ethyl 2-aminobenzo[d]thiazole-6-carboxylate derivatives have demonstrated potential antibacterial and antifungal activities. These compounds are synthesized through reactions involving piperidine and exhibit promising biological activities, highlighting their potential in developing new antimicrobial agents (Shafi, Rajesh, & Senthilkumar, 2021).

Synthesis of Hybrid Molecules with Antimicrobial Activity

Another application is the microwave-assisted synthesis of hybrid molecules containing various pharmacophores along with Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates. These compounds, developed from ethyl piperazine-1-carboxylate, have been screened for antimicrobial, antilipase, and antiurease activities, showing good to moderate efficacy against certain microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Anticancer Potential

Research on Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related compound, has unveiled its potential in inducing apoptosis in breast cancer cells. The compound demonstrated significant reduction in cell viability and tumor mass in vivo, underscoring the potential of these derivatives in cancer therapeutics (Gad et al., 2020).

Mechanism of Action

Target of Action

The compound, Ethyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)piperidine-1-carboxylate, is a derivative of the thiazole group . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . They have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For example, they can affect the pathways related to inflammation, microbial infection, fungal infection, viral infection, convulsion, neuroprotection, and tumor growth .

Pharmacokinetics

The solubility of thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

Thiazole derivatives have been reported to have various effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Future Directions

The development of new drugs often involves the design and synthesis of new derivatives of existing compounds. Benzothiazole and imidazole derivatives have shown a broad range of chemical and biological properties, making them promising scaffolds for the development of new drugs .

Properties

IUPAC Name

ethyl 4-[[1-(1,3-benzothiazol-2-yl)azetidine-3-carbonyl]amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-2-26-19(25)22-9-7-14(8-10-22)20-17(24)13-11-23(12-13)18-21-15-5-3-4-6-16(15)27-18/h3-6,13-14H,2,7-12H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKQAURNZOKBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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